

"Glycine, N-(aminothioxomethyl)-" as a tool for chemical biology research

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Compound of Interest

Compound Name: Glycine, N-(aminothioxomethyl)-

Cat. No.: B1622061

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"Glycine, N-(aminothioxomethyl)-": A Chemical Tool in Development

Researchers, scientists, and drug development professionals should be aware that "**Glycine, N-(aminothioxomethyl)-**", also known as N-thiocarbamoylglycine, is a chemical entity with limited currently published applications in chemical biology research. While its structure suggests potential as a modulator of biological processes, extensive literature searches have not revealed established protocols or specific, well-defined uses as a research tool.

This document aims to provide a foundational understanding of this compound based on available chemical information and general principles of related molecules. However, it is crucial to note the absence of specific experimental data, such as inhibitory concentrations (IC50), binding affinities, or detailed signaling pathway modulation for "**Glycine, N-(aminothioxomethyl)-**" itself.

Chemical Properties and Potential Areas of Investigation

"**Glycine, N-(aminothioxomethyl)-**" belongs to the class of N-acyl amino acid derivatives, which are known to participate in various biological signaling pathways. The presence of a thiocarbamoyl group introduces a reactive moiety that could potentially interact with biological nucleophiles, such as cysteine residues in proteins.

Table 1: Physicochemical Properties of N-(Thiocarbamoyl)-glycine

Property	Value	Source
Molecular Formula	C3H6N2O2S	PubChem
Molecular Weight	134.16 g/mol	PubChem
Synonyms	N-(Thiocarbamoyl)-glycine, 2-(Carbamothioylamino)acetic acid, 2-Thioureidoacetic acid	PubChem[1]

Given its structural features, "**Glycine, N-(aminothioxomethyl)-**" could be investigated for activities in several areas of chemical biology, including:

- **Enzyme Inhibition:** The thiourea group is present in a number of known enzyme inhibitors. This compound could be screened against various enzyme classes, particularly those with reactive cysteine residues in their active sites, such as certain proteases or phosphatases.
- **Metal Chelation:** The sulfur and nitrogen atoms of the thiocarbamoyl group could potentially chelate metal ions, suggesting a possible role in modulating the activity of metalloenzymes.
- **Probe Development:** With appropriate modifications, such as the addition of a fluorescent tag or a reactive handle, "**Glycine, N-(aminothioxomethyl)-**" could serve as a starting point for the development of chemical probes to identify novel protein targets.

Future Directions and Protocol Development

The lack of established protocols necessitates a de novo approach for researchers interested in exploring the biological activities of "**Glycine, N-(aminothioxomethyl)-**". The following outlines a potential logical workflow for such an investigation.

Caption: A logical workflow for the investigation of "**Glycine, N-(aminothioxomethyl)-**".

Conclusion

"**Glycine, N-(aminothioxomethyl)-**" represents a molecule with unexplored potential in chemical biology. While this document cannot provide established application notes and

protocols due to the current lack of published research, it highlights the compound's chemical features and suggests a roadmap for its systematic investigation. Researchers are encouraged to undertake foundational studies to elucidate its biological targets and mechanisms of action, which would be a prerequisite for its adoption as a standard tool in the field. As new research emerges, this document can be updated to reflect the evolving understanding of this compound's role in chemical biology.

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References

- 1. N-(Thiocarbamoyl)-glycine | C₃H₆N₂O₂S | CID 3040094 - PubChem [pubchem.ncbi.nlm.nih.gov]
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